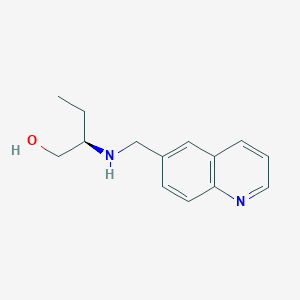
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol is an organic compound that features a quinoline ring attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(quinolin-6-ylmethylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline and butanol derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different butanol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or butanol backbone are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction could produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2R)-2-(quinolin-6-ylmethylamino)butan-1-ol involves its interaction with molecular targets and pathways within biological systems. The quinoline ring may interact with specific enzymes or receptors, leading to various biological effects. The butanol backbone can influence the compound’s solubility, stability, and overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(quinolin-6-ylmethylamino)propan-1-ol: Similar structure but with a propanol backbone.
(2R)-2-(quinolin-6-ylmethylamino)ethan-1-ol: Similar structure but with an ethanol backbone.
(2R)-2-(quinolin-6-ylmethylamino)pentan-1-ol: Similar structure but with a pentanol backbone.
Uniqueness
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol is unique due to its specific combination of the quinoline ring and butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2R)-2-(quinolin-6-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-13(10-17)16-9-11-5-6-14-12(8-11)4-3-7-15-14/h3-8,13,16-17H,2,9-10H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGIWHMZIOMPZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
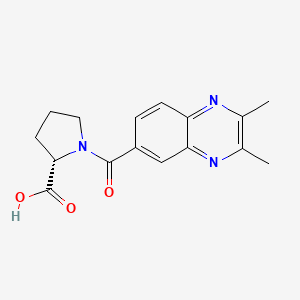
![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
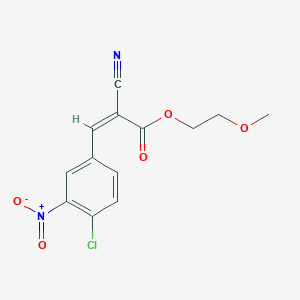
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)
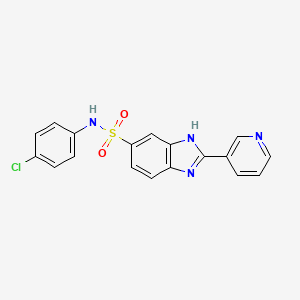
![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)
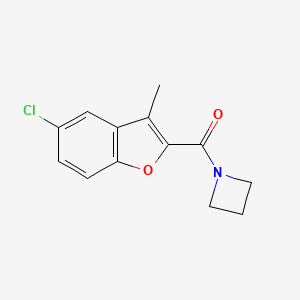
![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
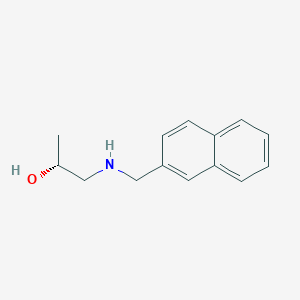
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
